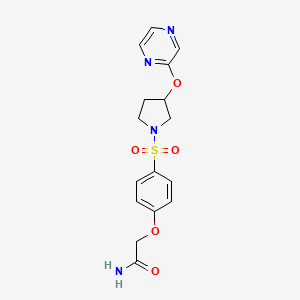
2-(4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide" is a chemical entity that appears to be related to a class of compounds with potential anticonvulsant activity. This class of compounds has been studied for their ability to address seizures in various animal models of epilepsy. The related compounds, 2-aryl-2-(pyridin-2-yl)acetamides, have shown broad activity in classical seizure tests and models of pharmacoresistant seizures, indicating their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related compounds, such as 2-aryl-2-(pyridin-2-yl)acetamides, involves a redesign of Disopyramide, a known cardiotoxic sodium channel blocker. The synthesis process aims to retain the beneficial properties of inhibiting voltage-gated sodium currents while significantly reducing cardiac safety risks . Another related synthesis involves creating hybrid molecules that incorporate the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit. These hybrids were prepared through a one-pot multi-component reaction, indicating a potentially efficient method for synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of the compounds in this class plays a crucial role in their pharmacological activity. Structure-activity relationship (SAR) trends have shown that the highest activity is found in unsubstituted phenyl derivatives or compounds with ortho- and meta-substituents on the phenyl ring . This suggests that specific structural features are essential for the anticonvulsant activity and safety profile of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include multi-component reactions that allow for the efficient creation of complex molecules such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines . These reactions are crucial for constructing the molecular framework necessary for the desired biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds suggest that they have suitable therapeutic indices and are capable of crossing the blood-brain barrier to exert their anticonvulsant effects . The synthesis methods described also imply that these compounds can be tailored for improved solubility and stability, which are important factors for drug development.
Propiedades
IUPAC Name |
2-[4-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-15(21)11-24-12-1-3-14(4-2-12)26(22,23)20-8-5-13(10-20)25-16-9-18-6-7-19-16/h1-4,6-7,9,13H,5,8,10-11H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZNEDPODBQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

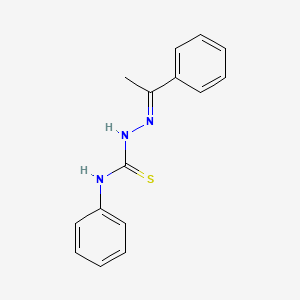

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)
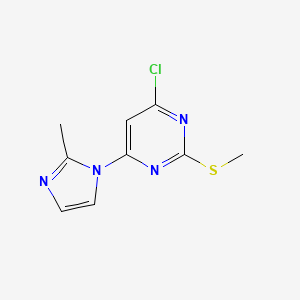
![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)

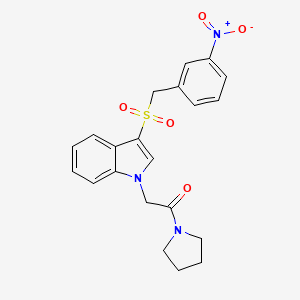
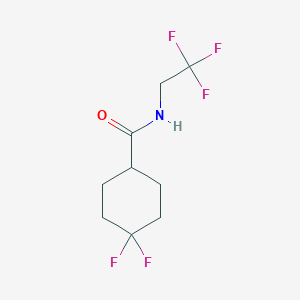
![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)